molecular formula C13H21Cl2N3O2 B3088487 2-Methyl-3-(4-pyridin-2-YL-piperazin-1-YL)-propionic acid dihydrochloride CAS No. 1185304-89-5

2-Methyl-3-(4-pyridin-2-YL-piperazin-1-YL)-propionic acid dihydrochloride

Cat. No.: B3088487
CAS No.: 1185304-89-5
M. Wt: 322.2 g/mol
InChI Key: JTIJSBZGLZAJKR-UHFFFAOYSA-N
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Description

2-Methyl-3-(4-pyridin-2-YL-piperazin-1-YL)-propionic acid dihydrochloride is a synthetic organic compound featuring a propionic acid backbone substituted with a methyl group at position 2 and a piperazine ring at position 3. The piperazine moiety is further functionalized with a pyridin-2-yl group at its 4-position. The dihydrochloride salt form enhances its solubility in aqueous environments, making it suitable for pharmacological and biochemical applications.

Properties

IUPAC Name

2-methyl-3-(4-pyridin-2-ylpiperazin-1-yl)propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2.2ClH/c1-11(13(17)18)10-15-6-8-16(9-7-15)12-4-2-3-5-14-12;;/h2-5,11H,6-10H2,1H3,(H,17,18);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIJSBZGLZAJKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C2=CC=CC=N2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(4-pyridin-2-YL-piperazin-1-YL)-propionic acid dihydrochloride typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.

    Substitution with Pyridine: The pyridine moiety is introduced via nucleophilic substitution reactions.

    Introduction of the Propionic Acid Group: The propionic acid group is added through alkylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group.

    Reduction: Reduction reactions could occur at the pyridine ring or the piperazine ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(4-pyridin-2-YL-piperazin-1-YL)-propionic acid dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions would depend on the specific application and context of use.

Comparison with Similar Compounds

3-(4-Pyridin-2-YL-piperazin-1-YL)-propionic acid hydrochloride (CAS 1185293-81-5)

  • Key Differences: Lacks the methyl group at position 2 of the propionic acid backbone and is a monohydrochloride salt.
  • The monohydrochloride form may exhibit lower aqueous solubility .

Impurity B (CAS 62337-66-0)

  • Structure : 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one.
  • Key Differences: Replaces the propionic acid backbone with a triazolopyridinone ring and substitutes the pyridinyl group with a phenyl group on the piperazine.
  • The phenyl substituent may reduce polar interactions compared to the pyridinyl group in the target compound .

Impurity C (Dihydrochloride form)

  • Structure : 2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one dihydrochloride.
  • Key Differences: Incorporates a 4-chlorophenyl group on the piperazine and retains the triazolopyridinone backbone.
  • Implications : The electron-withdrawing chlorine atom may increase binding affinity to certain receptors (e.g., serotonin or dopamine receptors) but could also impede metabolic stability .

Salts and Backbone Modifications

4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride (CAS 1185293-22-4)

  • Key Differences : Replaces the pyridinyl-piperazine with a morpholine-piperidine hybrid and modifies the carboxylic acid position.
  • Implications : Morpholine’s oxygen atom enhances hydrophilicity, while the piperidine-carboxylic acid structure may influence stereochemical interactions with biological targets .

2-Amino-thiazole-4-carboxylic acid hydrochloride (CAS 388072-47-7)

  • Key Differences: Substitutes the piperazine-propionic acid framework with a thiazole ring and amino-carboxylic acid group.

Comparative Data Table

Compound Name CAS Number Core Structure Key Substituents Salt Form Potential Pharmacological Relevance
Target Compound Not Provided Propionic Acid 2-Methyl, 4-pyridin-2-yl-piperazine Dihydrochloride CNS receptor modulation (inferred)
3-(4-Pyridin-2-YL-piperazin-1-YL)-propionic acid hydrochloride 1185293-81-5 Propionic Acid 4-pyridin-2-yl-piperazine Hydrochloride Enhanced solubility for in vitro assays
Impurity B 62337-66-0 Triazolopyridinone 4-phenyl-piperazine None Selectivity in receptor binding
Impurity C n/a Triazolopyridinone 4-(4-chlorophenyl)-piperazine Dihydrochloride Increased receptor affinity, metabolic challenges
4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride 1185293-22-4 Piperidine-carboxylic Acid Morpholine Dihydrochloride Hydrophilic interactions, enzyme inhibition

Research Findings and Implications

  • Target Compound: The dihydrochloride salt and methyl group likely improve bioavailability and stability in physiological environments.
  • Structural Analogs: Compounds with triazolopyridinone cores (e.g., Impurities B and C) may exhibit higher selectivity but lower solubility, limiting in vivo applications. Chlorophenyl substituents (Impurity C) enhance binding but introduce metabolic liabilities .
  • Salt Forms: Dihydrochloride salts generally outperform monohydrochloride or free-base forms in aqueous solubility, critical for parenteral formulations .

Q & A

Q. What synthetic routes are recommended for synthesizing 2-Methyl-3-(4-pyridin-2-YL-piperazin-1-YL)-propionic acid dihydrochloride?

Methodological Answer: The synthesis typically involves multi-step reactions starting with coupling pyridine and piperazine derivatives. Key steps include:

  • Amide bond formation : Reacting pyridinyl-piperazine intermediates with propionic acid derivatives under carbodiimide-mediated coupling (e.g., EDC/HOBt).
  • Salt formation : Treating the free base with hydrochloric acid to obtain the dihydrochloride salt.
    Critical parameters include solvent choice (e.g., DMF or dichloromethane), reaction temperature (0–25°C), and purification via recrystallization or column chromatography .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • HPLC : Employ C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) for purity assessment .
  • Mass spectrometry (MS) : Confirm molecular weight (292.2 g/mol for the free base) via ESI-MS .
  • NMR spectroscopy : Analyze 1H^1H/13C^{13}C spectra to verify substituent positions (e.g., pyridinyl protons at δ 8.2–8.5 ppm) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • First aid : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes .

Q. What storage conditions ensure compound stability?

Methodological Answer: Store in airtight, light-resistant containers at –20°C. Desiccate to prevent hygroscopic degradation. Monitor stability via periodic HPLC analysis .

Q. What structural analogs of this compound have been studied?

Methodological Answer:

Compound NameCAS NumberSimilarity IndexKey Structural Variation
Methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride208259-58-90.89Pyridine ring position
(S)-2-Amino-3-(pyridin-3-yl)propanoic acid64090-98-80.88Carboxylic acid substituent
These analogs are used to study structure-activity relationships (SAR) in receptor binding .

Advanced Research Questions

Q. How can contradictory solubility data across studies be resolved?

Methodological Answer: Discrepancies often arise from:

  • Crystallinity : Amorphous vs. crystalline forms (analyze via XRPD).
  • Counterion effects : Dihydrochloride salts vs. free bases (compare solubility in buffers at pH 1–7) .
    Design experiments using standardized solvents (e.g., PBS) and control for polymorphic forms .

Q. What environmental factors influence the compound’s stability in biological assays?

Methodological Answer:

  • pH : Degradation accelerates above pH 7; use buffered solutions (pH 4–6) for in vitro studies.
  • Temperature : Half-life decreases at 37°C; pre-cool assay media to 4°C before use.
  • Oxidative stress : Add antioxidants (e.g., ascorbic acid) to cell culture media .

Q. What biochemical pathways are hypothesized for its mechanism of action?

Methodological Answer: Based on piperazine derivatives, potential targets include:

  • GPCRs : Serotonin (5-HT1A_{1A}) or dopamine receptors (D2_2), validated via competitive binding assays with 3H^3H-ligands.
  • Enzyme inhibition : Monoamine oxidase (MAO) activity measured via fluorometric kits .

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps.
  • Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., amide coupling).
  • Design of Experiments (DoE) : Optimize parameters like stoichiometry, temperature, and solvent polarity .

Q. What theoretical frameworks guide its application in drug discovery?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to predict binding affinity to target receptors.
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using Schrödinger Suite.
    Link findings to established frameworks like Lipinski’s Rule of Five for lead optimization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-3-(4-pyridin-2-YL-piperazin-1-YL)-propionic acid dihydrochloride
Reactant of Route 2
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2-Methyl-3-(4-pyridin-2-YL-piperazin-1-YL)-propionic acid dihydrochloride

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